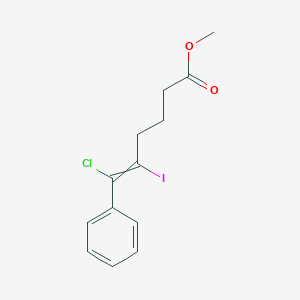
Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is an organic compound that belongs to the class of haloalkanes. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl-substituted hexenoate ester. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, such as a phenylhexenoate ester, using reagents like chlorine and iodine under controlled conditions. The reaction may be catalyzed by transition metals to enhance the efficiency and selectivity of the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process would require precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different haloalkanes, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
- Methyl 6-chloro-5-bromo-6-phenylhex-5-enoate
- Methyl 6-chloro-5-fluoro-6-phenylhex-5-enoate
- Methyl 6-chloro-5-iodo-6-methylhex-5-enoate
Comparison: Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to similar compounds with different halogen substitutions
Propiedades
Número CAS |
647033-18-9 |
|---|---|
Fórmula molecular |
C13H14ClIO2 |
Peso molecular |
364.60 g/mol |
Nombre IUPAC |
methyl 6-chloro-5-iodo-6-phenylhex-5-enoate |
InChI |
InChI=1S/C13H14ClIO2/c1-17-12(16)9-5-8-11(15)13(14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Clave InChI |
QCDCLZVJMCMUQF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC(=C(C1=CC=CC=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


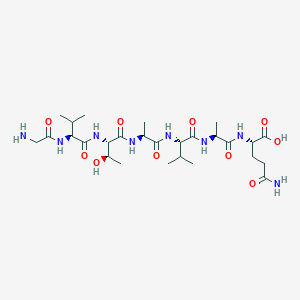
![5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610225.png)
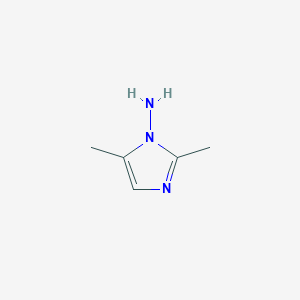
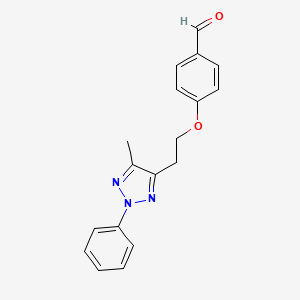

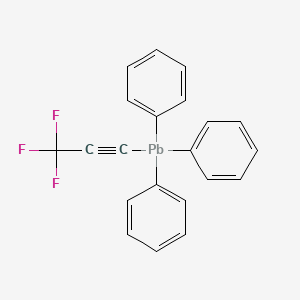
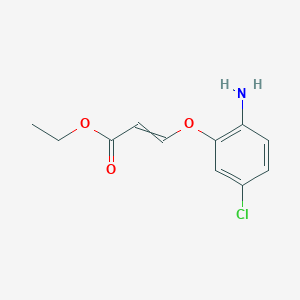
![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)

![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)
![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)

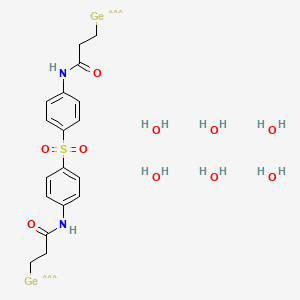
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
